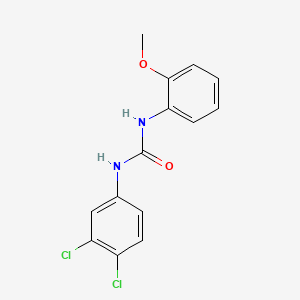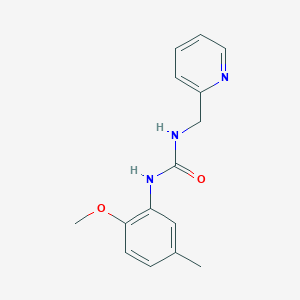
N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)urea, also known as Dichlorprop-P, is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. Dichlorprop-P is a member of the phenoxy herbicide family, which also includes 2,4-D and MCPA.
Mécanisme D'action
N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP acts as a selective herbicide by disrupting the growth and development of broadleaf weeds. It does this by mimicking the action of the plant hormone auxin, which regulates cell division and elongation. N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP binds to and activates auxin receptors in the plant, leading to uncontrolled growth and eventually death of the weed.
Biochemical and Physiological Effects:
In addition to its herbicidal properties, N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP has been shown to have other effects on plants and animals. For example, it can inhibit photosynthesis and respiration in plants, and it can disrupt the function of enzymes involved in cellular metabolism. In animals, N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP can cause liver and kidney damage, as well as reproductive and developmental toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP is a useful tool for studying the effects of phenoxy herbicides on plants and animals. Its selectivity and potency make it a good candidate for testing the toxicity and metabolism of other herbicides in comparison. However, its toxicity and potential health hazards limit its use in certain experiments, and alternative compounds may be preferred in some cases.
Orientations Futures
There are many potential directions for future research on N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP and related compounds. One area of interest is the development of safer and more effective herbicides for use in agriculture. Another area of research is the use of phenoxy herbicides as tools for studying plant growth and development. Additionally, the potential health effects of N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP and other phenoxy herbicides on humans and animals require further investigation. Overall, N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP is a versatile compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP involves the reaction of 3,4-dichlorophenyl isocyanate with 2-methoxyaniline. The reaction is typically carried out in a solvent such as acetone or chloroform, and the product is purified by recrystallization. The yield of the reaction is typically around 70%.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP has been extensively studied for its herbicidal properties, but it also has potential applications in other areas of research. For example, it has been shown to inhibit the growth of certain cancer cell lines, and it may have antimicrobial properties as well. Additionally, N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)ureaP has been used as a model compound for studying the metabolism of phenoxy herbicides in plants and animals.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-13-5-3-2-4-12(13)18-14(19)17-9-6-7-10(15)11(16)8-9/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXHEQKCSCXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5492002.png)
![4-ethyl-5-({1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5492005.png)
![N-(4-acetylphenyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5492013.png)
![4-benzyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5492016.png)
![N-[(2-bromophenyl)(2-chloro-1-ethoxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5492022.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol](/img/structure/B5492030.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5492032.png)
![7-(3,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492041.png)
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5492043.png)


![1'-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5492068.png)
![N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2,6-dihydroxybenzamide](/img/structure/B5492091.png)
